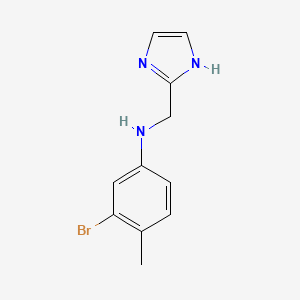
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a chemical compound that features a bromine atom, an imidazole ring, and a methylaniline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylaniline and 2-bromo-1H-imidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is crucial to obtain a product suitable for further applications.
化学反応の分析
Types of Reactions
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.
科学的研究の応用
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and processes.
類似化合物との比較
Similar Compounds
- 3-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
- 3-bromo-N-(1H-imidazol-2-ylmethyl)-5-methylaniline
- 3-bromo-N-(1H-imidazol-2-ylmethyl)-6-methylaniline
Uniqueness
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the methylaniline group can affect the compound’s interactions with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C11H12BrN3 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC名 |
3-bromo-N-(1H-imidazol-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C11H12BrN3/c1-8-2-3-9(6-10(8)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
InChIキー |
USUSTQXQAKIFKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NCC2=NC=CN2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
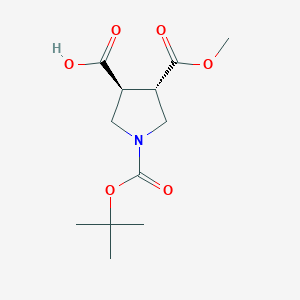
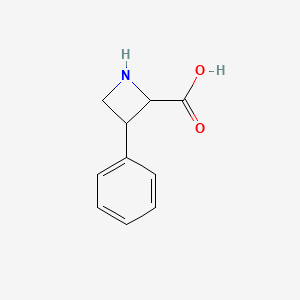

![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)
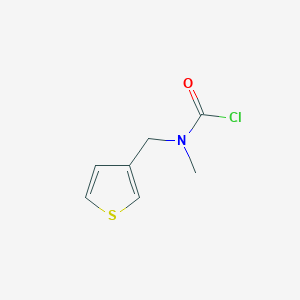
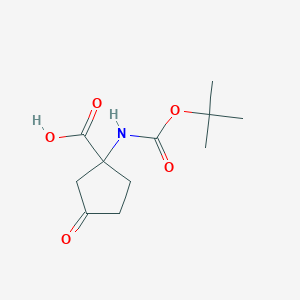

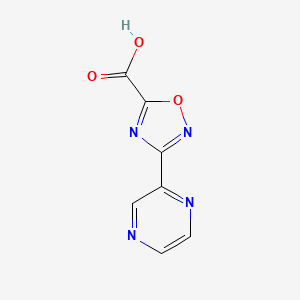
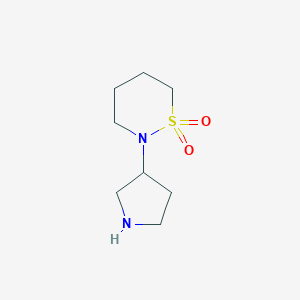
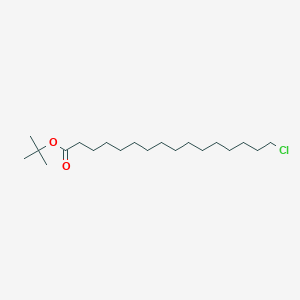
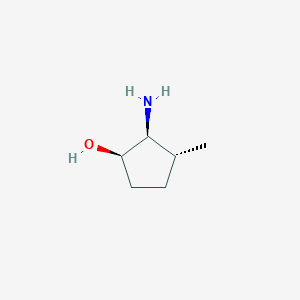
![2,6-Diazaspiro[3.4]octan-8-one](/img/structure/B13325201.png)
